![molecular formula C20H23N5O3S B2396520 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 852437-24-2](/img/structure/B2396520.png)
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core This can be achieved through the cyclization of hydrazine derivatives with appropriate diketones or β-diketones under acidic or basic conditions
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of methoxy groups makes it susceptible to oxidation, potentially forming quinones or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine or thiol derivatives.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups at the piperidin-1-yl or phenyl rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products Formed
Oxidation: : Quinones, hydroquinones, or other oxidized derivatives.
Reduction: : Amines, thiols, or other reduced derivatives.
Substitution: : Derivatives with different functional groups at the piperidin-1-yl or phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its ability to inhibit these proteins suggests it could be used in the development of anticancer drugs.
Medicine
The compound's potential as an anticancer agent is one of its most promising applications. Its ability to inhibit specific protein targets involved in cancer cell proliferation makes it a candidate for further drug development and clinical trials.
Industry
In the chemical industry, this compound can be used in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in the production of a wide range of products.
Mechanism of Action
The mechanism by which 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone exerts its effects involves the inhibition of specific molecular targets. The compound binds to the active sites of c-Met and Pim-1, preventing their activation and subsequent signaling pathways that promote cancer cell growth and survival. This dual inhibition makes it a potent anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: : These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Piperidin-1-yl derivatives: : Compounds with similar piperidin-1-yl groups but different aromatic or heterocyclic rings.
3,4-Dimethoxyphenyl derivatives: : Compounds containing the 3,4-dimethoxyphenyl group but with different core structures.
Uniqueness
What sets 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone apart from similar compounds is its dual inhibitory activity against c-Met and Pim-1. This dual action is not commonly found in other triazolo[4,3-b]pyridazine derivatives, making it a unique and valuable compound in cancer research.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-27-15-7-6-14(12-16(15)28-2)20-22-21-17-8-9-18(23-25(17)20)29-13-19(26)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFOZFJWQFWATI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

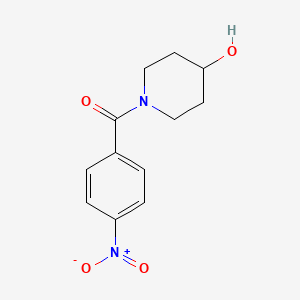
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2396440.png)
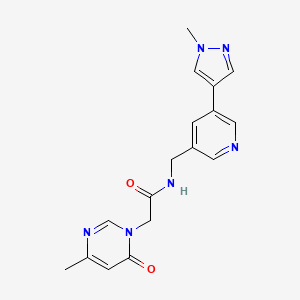
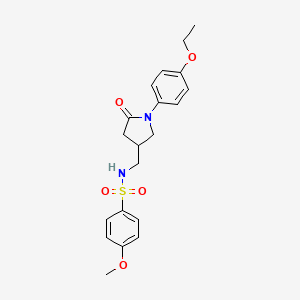
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)
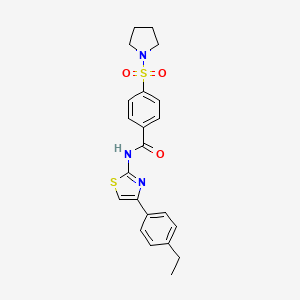
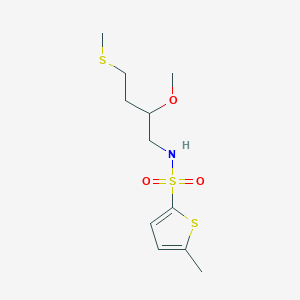
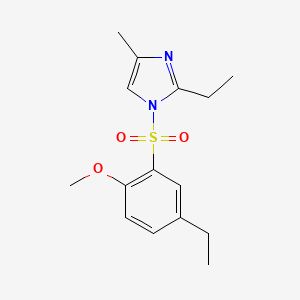
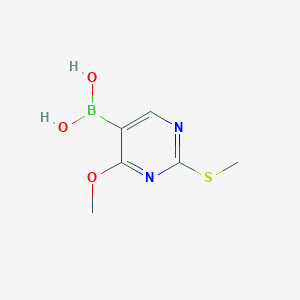


![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)
![2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2396459.png)
